5-(Dimethylamino)-2-(methylamino)benzoic acid
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14) |
InChI Key |
HIFFNAQTINMSGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The preparation of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves multi-step synthetic routes generally starting from substituted benzaldehydes or benzoic acid derivatives. The methods emphasize mild reaction conditions, high purity, and yield, often employing catalytic oxidation and esterification strategies.
Oxidative Esterification of Paradimethylaminobenzaldehyde
One of the most documented methods involves the oxidative conversion of p-(dimethylamino)benzaldehyde to the corresponding benzoic acid ester, which can be further converted to the target compound. This method is characterized by:
- Starting material: Paradimethylaminobenzaldehyde
- Catalyst: Iron(III) perchlorate hydrate (Fe(ClO4)3·6H2O)
- Oxidant: 33% hydrogen peroxide (H2O2)
- Solvent: Alcohol (methanol, ethanol, or isooctyl alcohol depending on the ester desired)
- Temperature: Initially chilled to around -5 °C, then gradually warmed to room temperature
- Reaction time: 3 to 10 hours depending on the alcohol used
- Purification: Vacuum distillation and rectification to achieve high purity (up to 99.8%)
- Yield: Ranges from 80% to over 90% depending on conditions and alcohol used.
Table 1: Representative Data for Oxidative Esterification of Paradimethylaminobenzaldehyde
| Entry | Alcohol Used | Catalyst (g) | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Collection Cut (°C/mm Hg) |
|---|---|---|---|---|---|---|---|
| 1 | Methanol | 7 | -5 to RT | 4 | 91.0 | 99.2 | 101–105 / 0.05 |
| 2 | Methanol | 10 | -5 to RT | 4 | 90.5 | 99.4 | 101–105 / 0.05 |
| 3 | Ethanol | 7 | -5 to RT | 4 | 93.5 | 99.3 | 110–115 / 0.02 |
| 4 | Isooctyl alcohol + THF | 7 | 0 to RT | 11 | 80.0 | 99.8 | 200–205 / 3 |
RT = Room Temperature
THF = Tetrahydrofuran
This method is industrially scalable, environmentally friendly, and cost-effective due to mild conditions and easy workup.
Multi-Step One-Pot Synthesis from Aminobenzoic Acids
Another approach involves the synthesis of amino-substituted benzoic acid derivatives through:
- Initial formation of benzoxazine-dione intermediates from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate
- Aminolysis with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide
- Electrophilic aromatic substitution (halogenation) to introduce further substituents if required.
While this method is described for halogenated analogues, it can be adapted for amino-substituted benzoic acid derivatives such as 5-(dimethylamino)-2-(methylamino)benzoic acid by modifying the substituents and reaction conditions.
Neutralization and Purification Steps
For hydrochloride salts or related derivatives, neutralization with alkaline solutions (e.g., caustic soda) followed by filtration and washing is used to purify the crude product. This step is crucial to obtain high-purity compounds suitable for pharmaceutical applications.
Research Findings and Analysis
- The oxidative esterification method using iron(III) perchlorate and hydrogen peroxide is notable for its high yield (up to 93.5%) and high purity (above 99%) of products, making it suitable for industrial production.
- The reaction conditions are mild (low temperature, atmospheric pressure), minimizing by-products and environmental impact.
- The choice of alcohol as solvent allows tuning of the ester group, which can be subsequently hydrolyzed or modified to yield the free acid or other derivatives.
- The one-pot synthesis from amino-benzoic acid derivatives provides a versatile platform for structurally related compounds but requires careful control of reaction intermediates.
- Neutralization and purification protocols ensure removal of impurities and salts, crucial for biological activity and regulatory compliance.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents, molecular weights, and key properties of 5-(Dimethylamino)-2-(methylamino)benzoic acid with similar benzoic acid derivatives:
Electronic and Solubility Profiles
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the aromatic ring, contrasting with the nitro group in 2-methylamino-5-nitrobenzoic acid, which withdraws electrons, reducing reactivity in nucleophilic substitutions .
- Solubility: The target compound’s amino groups improve solubility in aqueous or polar solvents compared to chloro- or phenyl-substituted analogues (e.g., 5-Amino-2-chlorobenzoic acid, NPPB) .
Biological Activity
5-(Dimethylamino)-2-(methylamino)benzoic acid (DMAB) is an organic compound notable for its unique structural features, which include both dimethylamino and methylamino functional groups attached to a benzoic acid framework. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzymatic pathways and cellular interactions.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 194.23 g/mol
- Structural Characteristics : The presence of both basic amine functionalities contributes to its reactivity and interaction with biological systems, enhancing its solubility and interaction capabilities.
Biological Activities
Research indicates that DMAB exhibits significant biological activity, particularly in the following areas:
- Enzyme Interactions : DMAB has been shown to influence various enzyme activities, potentially acting as an enzyme inhibitor or modulator. Its dual amino functionalities allow it to engage with different biomolecules effectively.
- Cellular Processes : The compound enhances cell uptake mechanisms and influences receptor-ligand interactions, which are critical for understanding its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Influences enzymatic pathways |
| Cellular Uptake | Enhances uptake mechanisms in cells |
| Receptor Interaction | Affects receptor-ligand binding dynamics |
The mechanism of action for DMAB appears to involve multiple pathways:
- Enzyme Inhibition : DMAB may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.
- Receptor Modulation : By binding to receptors, DMAB can modify their activity, leading to altered signal transduction pathways.
- Cell Membrane Interaction : The amphipathic nature of DMAB aids in its interaction with cell membranes, facilitating cellular uptake and influencing membrane dynamics.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of DMAB, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 μg/mL, indicating moderate potency against tested strains such as E. coli and Staphylococcus aureus.
Study 2: Cancer Research
DMAB has also been investigated for its potential anticancer properties. In vitro studies demonstrated that DMAB could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for DMAB in cancer therapeutics .
Applications in Research and Industry
DMAB's unique properties make it valuable across various applications:
- Pharmaceutical Development : Its ability to interact with biological targets positions DMAB as a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
- Biochemical Research : Researchers utilize DMAB for studying enzyme mechanisms and cellular processes due to its modulatory effects on biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMAB, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | CHNO | Contains only one amino group |
| 4-Dimethylaminobenzoic Acid | CHNO | Lacks methylamine but has dimethylamino group |
| 2-Amino-5-Dimethylaminobenzoic Acid | CHNO | Varies in amino group positioning |
The combination of both dimethylamino and methylamino groups on the benzene ring provides DMAB with distinct electronic properties and reactivity compared to its analogs, enhancing its solubility and interaction capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
